molecular formula C8H4Cl2 B1354606 1,4-Dichloro-2-ethynylbenzene CAS No. 38417-89-9

1,4-Dichloro-2-ethynylbenzene

Cat. No.: B1354606
CAS No.: 38417-89-9
M. Wt: 171.02 g/mol
InChI Key: HBRQLSFKMQAUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-ethynylbenzene is an organic compound with the molecular formula C(_8)H(_4)Cl(_2) It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an ethynyl group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-ethynylbenzene. The process typically includes:

    Halogenation Reaction: 2-ethynylbenzene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce chlorine atoms at the 1 and 4 positions.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.

    Catalytic Processes: Utilizing advanced catalysts to improve yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-ethynylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-ethylbenzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H(_2)).

Major Products

    Substitution: Formation of 1,4-disubstituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1,4-dichloro-2-ethylbenzene.

Scientific Research Applications

1,4-Dichloro-2-ethynylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of polymers and advanced materials due to its unique structural properties.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Chemical Sensors: Employed in the design of sensors for detecting specific analytes due to its reactive ethynyl group.

Mechanism of Action

The mechanism by which 1,4-dichloro-2-ethynylbenzene exerts its effects depends on the specific application:

    Organic Reactions: Acts as a reactive intermediate, participating in various chemical transformations.

    Biological Systems: Potential interactions with biological molecules, such as enzymes or receptors, through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-ethynylbenzene: Similar structure but with chlorine atoms at the 1 and 3 positions.

    1,4-Dibromo-2-ethynylbenzene: Bromine atoms instead of chlorine.

    1,4-Dichloro-2-vinylbenzene: Vinyl group instead of ethynyl.

Uniqueness

This detailed overview provides a comprehensive understanding of 1,4-dichloro-2-ethynylbenzene, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,4-dichloro-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRQLSFKMQAUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505300
Record name 1,4-Dichloro-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38417-89-9
Record name 1,4-Dichloro-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-5 and step-6 of Intermediate-2 by using 1,4-dichloro-2-iodobenzene (1.0 g, 3.6 mmol), ethynyl(trimethyl)silane (0.541 g, 5.5 mmol), copper iodide (0.027 g, 0.14 mmol), bis(triphenylphosphine) palladium(II) chloride (0.050 g, 0.072 mmol), TBAF (catalytic) and DCM to afford 0.550 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 4.73 (s, 1H), 7.50 (d, J=8.7 Hz, 1H), 7.58 (d, J=8.7 Hz, 1H), 7.71 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.541 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.027 g
Type
catalyst
Reaction Step Four
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
0.05 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-2-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-2-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-2-ethynylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-2-ethynylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-2-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.